molecular formula C16H19BrN2 B1210426 Brompheniramine CAS No. 86-22-6

Brompheniramine

カタログ番号: B1210426
CAS番号: 86-22-6
分子量: 319.24 g/mol
InChIキー: ZDIGNSYAACHWNL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brompheniramine is an alkylamine-class first-generation histamine H1 receptor antagonist with a molecular formula of C16H19BrN2 and an average molecular weight of 319.24 g/mol . It functions as an inverse histamine agonist, competitively blocking the H1 receptor to inhibit the effects of histamine released during allergic responses, such as vasodilation, increased vascular permeability, and stimulation of sensory nerves . This mechanism makes it a valuable tool for researchers studying allergic response pathways, inflammation, and anaphylaxis models. Beyond its primary antihistaminic activity, this compound exhibits moderate antimuscarinic and anticholinergic properties, which contribute to side effects like dry mouth and blurred vision, and is noted for its ability to cross the blood-brain barrier, resulting in sedative effects . It is also recognized as an inhibitor of serotonin reuptake, adding to its utility in neuropharmacology research . The compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system, including the CYP2D6 isoenzyme, making it relevant for drug metabolism and pharmacokinetic studies . This product is provided for research purposes in a wide range of biochemical and pharmacological investigations. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIGNSYAACHWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

980-71-2 (maleate (1:1))
Record name Brompheniramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022691
Record name Brompheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brompheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

150 °C at 0.5 mm Hg
Record name Brompheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BROMPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids
Record name Brompheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BROMPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oily liquid with slightly yellow color

CAS No.

86-22-6
Record name (±)-Brompheniramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brompheniramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brompheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Brompheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brompheniramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMPHENIRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BROMPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Brompheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/
Record name Brompheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BROMPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Brompheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Classical Alkylation Approach

The foundational synthesis involves sequential alkylation of pyridine derivatives:

Step 1: 4-Bromobenzyl chloride reacts with pyridine under Friedel-Crafts conditions to yield 2-(4-bromobenzyl)pyridine.
Step 2: The intermediate undergoes N-alkylation with 2-dimethylaminoethyl chloride in the presence of sodium amide, forming racemic this compound base.

Critical Parameters:

  • Temperature: 60–65°C for optimal alkylation kinetics

  • Solvent: Anhydrous toluene minimizes side reactions

  • Yield: 68–72% after silica gel chromatography

Enantioselective Synthesis of Dextrothis compound

Diastereomeric Resolution Using (+)4-Nitro Tartranilic Acid (PNTA)

Source details a high-yield resolution method:

Process Flow:

  • Formation of PNTA Salt:

    • Racemic this compound base (0.157 mol) reacts with PNTA (0.337 mol) in methanol at 60–65°C for 4–5 hours.

    • Yield: 82.27% of dextro-PNTA salt (MP: 179–181°C; [α]D = +80° in DMF).

  • Acid-Base Extraction:

    • Hydrolysis of the PNTA salt with concentrated HCl liberates dextrothis compound, which is basified (pH 9–9.5) and extracted into o-xylene.

    • Enantiomeric Excess: 99.5% after ethyl acetate recrystallization.

Advantages Over Traditional Resolving Agents:

Resolving AgentRecovery EfficiencyMax ee (%)
L-Tartaric Acid<40%85
D-DBTA*55%92
PNTA 98% 99.5
*Di-p-toluoyl-D-tartaric acid

Purification and Salt Formation

Maleate Salt Crystallization

  • Conditions: Dextrothis compound base and maleic acid (1:1 molar ratio) in ethyl acetate at 50–55°C.

  • Cooling Protocol: Gradual chilling to 0–5°C over 1.5 hours yields 93.4% pure dextrothis compound maleate.

Crystallization Data:

ParameterValue
SolventEthyl acetate
Leaching Temperature0°C
Final Drying60–65°C under vacuum
MP112.4°C

Analytical Characterization

Spectroscopic Validation

FTIR (KBr, cm⁻¹):

  • 2957–3046 (C-H aromatic)

  • 1586 (C=N pyridine)

  • 1434 (COO⁻ maleate)

¹H NMR (400 MHz, D₂O):

δ (ppm)Assignment
8.56Pyridine H-6
6.26Maleate vinyl protons
2.40N(CH₃)₂

Elemental Analysis:

ElementCalculated (%)Observed (%)
C55.1855.25
H5.335.27
N6.446.51

Industrial-Scale Production Considerations

Solvent Recycling and Racemization

  • Methanol Recovery: Distillation of resolution filtrates recovers >95% PNTA for reuse.

  • Undesired Isomer Recycling:

    • L-Brompheniramine is racemized via KOH-mediated thermal treatment (140–150°C for 8–10 hours), achieving 86.7% reconversion to racemic base.

Cost-Benefit Analysis:

MetricRacemic ProcessPNTA Resolution
Raw Material Cost$12.50/g$18.20/g
Yield per Cycle72%82%
Waste Disposal Cost$4.80/g$1.20/g

Recent Advances in Synthesis

Continuous Flow Resolution

Pilot studies demonstrate PNTA-mediated resolution in microreactors enhances:

  • Space-Time Yield: 4.8 kg/m³·h vs. 1.2 kg/m³·h in batch

  • ee Consistency: 99.2±0.3% across 50 batches

Enzymatic Dynamic Kinetic Resolution

Lipase-catalyzed acetylation of levo-enantiomer enables theoretical 100% yield:

  • Catalyst: Candida antarctica Lipase B (CAL-B)

  • Solvent: MTBE/water biphasic system

  • Conversion: 98% in 6 hours

化学反応の分析

Types of Reactions: Brompheniramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Allergic Rhinitis Treatment

Brompheniramine has been extensively studied for its efficacy in managing allergic rhinitis. A double-blind, placebo-controlled study demonstrated that this compound (12 mg) significantly alleviated symptoms such as rhinorrhea, sneezing, and nasal congestion compared to placebo and was more effective than terfenadine on certain days of treatment .

Study Dosage Outcome
Double-blind study12 mgSignificant reduction in symptoms compared to placebo
Comparison with terfenadine12 mg vs. 60 mgThis compound was more effective on days 7 and 14

Common Cold Management

Research has indicated that this compound can reduce nasal secretion weights in subjects with experimental rhinovirus colds. In a controlled trial, participants receiving this compound showed lower total symptom scores compared to controls during the initial days post-infection .

Study Dosage Symptom Score Reduction
Rhinovirus cold trial12 mg twice dailyLower scores on treatment days 1 and 2

Electrophysiological Effects

This compound has been investigated for its effects on cardiac ion channels. Studies have reported that it may prolong the QT interval, indicating potential cardiovascular implications that warrant caution in patients with pre-existing heart conditions .

Cognitive and Performance Impact

This compound's sedative effects can impair cognitive performance and motor coordination. Research found that doses of this compound (4 mg) impaired performance from 1.5 to 3 hours post-ingestion . This raises considerations for its use in populations requiring alertness.

Case Study: Efficacy in Pediatric Populations

A pediatric study assessed the pharmacokinetics of this compound in children suffering from allergic symptoms. The findings suggested that appropriate dosing could effectively manage symptoms without significant adverse effects, although further research is necessary to refine pediatric dosing guidelines .

作用機序

ブロムフェニラミンは、ヒスタミンH1受容体のアンタゴニストとして作用することで効果を発揮します。ヒスタミンは、アレルギー症状を引き起こす体内の物質ですが、ブロムフェニラミンはヒスタミンの作用を阻害します。 ブロムフェニラミンは、中等度の抗コリン作用と抗ムスカリン作用も持ち、鎮静作用に貢献しています この化合物は、肝臓のシトクロムP450アイソザイムによって代謝されます .

類似化合物との比較

Efficacy and Clinical Performance
Compound Mechanism Efficacy in Allergic Rhinitis/Colds Side Effect Profile Reference
Brompheniramine H₁ receptor antagonist 27–38% reduction in nasal secretions vs. placebo; superior to terfenadine in symptom relief Sedation (41.9% AE rate at 12 mg)
Chlorpheniramine H₁ receptor antagonist (structural analog) Similar efficacy in allergic rhinitis; no enantioselectivity in environmental samples Lower sedation risk vs. This compound
Terfenadine Second-generation H₁ antagonist Less effective than this compound (12 mg) in symptom relief; lower AE rate (31.1%) Cardiotoxic (QT prolongation)
Loratadine Second-generation H₁ antagonist Comparable efficacy to this compound in trials; faster onset Minimal sedation; safer in cardiac patients

Key Findings :

  • This compound demonstrates superior efficacy to terfenadine but has a higher incidence of sedation .
  • Structural analogs like chlorpheniramine share similar therapeutic profiles but lack this compound’s enantioselective environmental persistence .
Enantioselectivity and Pharmacokinetics
  • This compound : Exhibits enantioselectivity in biological systems, with the S-enantiomer showing higher H₁ receptor affinity. Environmental studies in Hong Kong oysters detected a higher prevalence of dexthis compound (R-enantiomer; EF = 0.70), suggesting region-specific metabolic pathways .
  • Chlorpheniramine: No enantioselective preference in environmental samples (EF = 0.46–0.56), contrasting with this compound’s variability .
Structural-Activity Relationship (SAR)
  • Aromatic Rings : this compound’s 4-bromophenyl and pyridinyl groups optimize H₁ receptor binding, with a 5–6 Å distance between the aromatic system and tertiary amine critical for activity .
  • Stereochemistry : The S-enantiomer’s higher potency aligns with SAR trends in propylamine antihistamines .

生物活性

Brompheniramine is a first-generation antihistamine commonly used for the relief of allergic symptoms, such as sneezing, runny nose, and itchy eyes. It acts primarily as an antagonist of the H1 histamine receptors and possesses moderate antimuscarinic properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical efficacy, and potential side effects based on diverse research findings.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

  • Absorption : this compound is well absorbed from the gastrointestinal tract following oral administration.
  • Distribution : It has a large volume of distribution (mean value of 11.7 L/kg) and a long serum half-life (mean value of 24.9 hours), indicating prolonged effects in the body .
  • Metabolism : The drug is metabolized in the liver via the cytochrome P450 system, with some renal excretion noted .
  • Clearance : The mean clearance rate is approximately 6.0 ml/min/kg .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Serum Concentration11.6 ng/ml
Time to Peak Concentration3.1 hours
Half-Life24.9 hours
Volume of Distribution11.7 L/kg
Clearance Rate6.0 ml/min/kg

Pharmacodynamics

This compound's mechanism of action involves blocking H1 histamine receptors, which prevents the physiological effects of histamine release during allergic reactions. This action leads to:

  • Reduction in Allergic Symptoms : Effective relief from sneezing, itching, and nasal congestion.
  • Antimuscarinic Effects : These can result in side effects such as dry mouth and sedation due to its interaction with muscarinic acetylcholine receptors .

Case Study: Efficacy in Rhinovirus Colds

A randomized controlled trial assessed the efficacy of this compound maleate in treating rhinovirus colds. The study demonstrated significant improvements in symptom relief compared to placebo, supporting its use in upper respiratory infections .

Table 2: Clinical Efficacy of this compound

StudyConditionOutcome
Randomized Controlled TrialRhinovirus ColdSignificant symptom relief
Pharmacokinetics StudyAllergic ReactionsProlonged antihistaminic effect

Side Effects

While this compound is effective, it is associated with several side effects due to its anticholinergic properties:

  • Common Side Effects :
    • Drowsiness
    • Dry mouth
    • Blurred vision
    • Increased heart rate

These side effects are particularly relevant for populations that may be sensitive to anticholinergic medications, such as the elderly.

Table 3: Common Side Effects of this compound

Side EffectFrequency
DrowsinessCommon
Dry MouthCommon
Blurred VisionLess Common
Increased Heart RateLess Common

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing brompheniramine’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Solubility studies should use standardized protocols (e.g., shake-flask method) under controlled pH and temperature, referencing NIST phase-change data (melting point: 406.0 K ±1) . Stability testing requires HPLC or mass spectrometry to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 6 months), with solubility parameters validated via thermodynamic modeling . Avoid non-metric units and ensure statistical precision aligns with instrumental resolution (e.g., ±0.01 mg/mL for solubility) .

Q. How should researchers design studies to evaluate this compound’s teratogenicity in preclinical models?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define endpoints. Compare dose-response relationships in rodent models against historical controls (e.g., Gilboa et al., 2009), ensuring sample sizes are powered to detect ≥10% incidence differences. Include positive controls (e.g., known teratogens) and validate findings via meta-analysis frameworks, as in Seto et al. (1993) . Adhere to ethical guidelines for animal studies, including IACUC approval and 3Rs principles .

Q. What are best practices for resolving contradictions in this compound’s receptor-binding data across studies?

  • Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables. For H1 receptor affinity assays, standardize radioligand binding protocols (e.g., competitive binding with 3^3H-mepyramine) and validate using enantiomerically pure samples. Cross-reference structural data (e.g., X-ray diffraction of racemic compounds ) to clarify stereochemical influences. Use Bayesian meta-analysis to quantify heterogeneity .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be optimized for pharmacokinetic studies?

  • Methodological Answer : Employ chiral chromatography (e.g., amylose- or cellulose-based columns) with mobile phases optimized for resolution (e.g., hexane:isopropanol:diethylamine, 80:20:0.1). Validate separation efficiency using circular dichroism or X-ray crystallography, as demonstrated for racemic this compound maleate . Report retention times and enantiomeric excess (ee) with ≤5% RSD .

Q. What advanced techniques are suitable for characterizing this compound’s polymorphic forms?

  • Methodological Answer : Combine differential scanning calorimetry (DSC) with variable-temperature X-ray powder diffraction (VT-XRPD) to map polymorph transitions. Reference indexed XRPD patterns (e.g., d-spacings for this compound maleate ) and correlate with thermodynamic stability data (e.g., Gibbs free energy differences ≥2 kJ/mol indicate dominant forms) . Use Hirshfeld surface analysis to predict crystallization pathways .

Q. How should researchers address discrepancies in this compound’s metabolic pathways reported in vitro vs. in vivo?

  • Methodological Answer : Conduct interspecies comparative metabolism studies using LC-MS/MS. For in vitro models, use human hepatocytes with CYP2D6 phenotyping; for in vivo, employ bile-cannulated rodents. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile clearance rates, incorporating enzyme saturation and tissue distribution data . Validate with stable isotope tracers (e.g., 13^{13}C-brompheniramine) .

Data Presentation & Ethical Compliance

Q. What statistical reporting standards are critical for this compound efficacy studies?

  • Methodological Answer : Avoid the term "significant" unless supported by ANOVA or t-tests (p < 0.05, two-tailed). For dose-response curves, report EC50 values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Use scatterplots with error bars for in vivo data, adhering to journal graphic guidelines (e.g., ≤3 chemical structures per figure) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document reaction conditions (e.g., stoichiometry, solvent purity) using IUPAC nomenclature and CAS registry numbers (e.g., 980-71-2 for this compound maleate ). Provide NMR (¹H/¹³C) and HRMS spectra in supplementary data. Include impurity profiles (e.g., Pheniramine analogs ) and validate via independent replication per TRC standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brompheniramine
Reactant of Route 2
Brompheniramine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。